molecular formula C7H13NO2 B14902773 (1R,3S)-3-(aminomethyl)cyclopentanecarboxylic acid

(1R,3S)-3-(aminomethyl)cyclopentanecarboxylic acid

Cat. No.: B14902773
M. Wt: 143.18 g/mol
InChI Key: RAXKJSXRJPFMFX-UHFFFAOYSA-N
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Description

(1R,3S)-3-(aminomethyl)cyclopentanecarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an aminomethyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1R,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(aminomethyl)cyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the resolution of racemic mixtures using chiral catalysts or reagents. The process typically includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions using appropriate amine sources.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(aminomethyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,3S)-3-(aminomethyl)cyclopentanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and as a ligand in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(aminomethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(aminomethyl)cyclopentanecarboxylic acid
  • (1S,3R)-3-(aminomethyl)cyclopentanecarboxylic acid
  • (1R,2S,5S)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate

Uniqueness

(1R,3S)-3-(aminomethyl)cyclopentanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (1R,3S) configuration allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(aminomethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c8-4-5-1-2-6(3-5)7(9)10/h5-6H,1-4,8H2,(H,9,10)

InChI Key

RAXKJSXRJPFMFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CN)C(=O)O

Origin of Product

United States

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